3-Chloropropyl thiolacetate
Overview
Description
3-Chloropropyl thiolacetate: is an organic compound with the molecular formula C5H9ClOS and a molecular weight of 152.64 g/mol . This compound is known for its applications in various fields of research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 3-Chloropropyl thiolacetate typically involves the reaction of 3-chloropropyltrimethoxysilane with potassium thioacetate in the presence of N,N-dimethylformamide (DMF) as a solvent . The reaction is carried out at room temperature for approximately 16 hours, followed by purification through recrystallization in a mixed solvent of tetrahydrofuran (THF) and methanol (MeOH) .
Industrial Production Methods: : While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality compounds suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions: : 3-Chloropropyl thiolacetate undergoes various chemical reactions, including nucleophilic substitution and oxidation .
Common Reagents and Conditions
Nucleophilic Substitution: Potassium thioacetate is commonly used as a nucleophile in the substitution reaction with 3-chloropropyltrimethoxysilane.
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products
Nucleophilic Substitution: The major product is this compound itself.
Oxidation: Oxidation of this compound can lead to the formation of sulfoxides or sulfones, depending on the reaction conditions.
Scientific Research Applications
3-Chloropropyl thiolacetate has various applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosulfur compounds and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including its role in enzyme inhibition and as a building block for biologically active molecules.
Medicine: Research has explored its potential in drug development, particularly in the treatment of Alzheimer’s disease and cancer.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Chloropropyl thiolacetate involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
3-Chloropropyl thiolacetate: Similar in structure but differs in the functional group attached to the sulfur atom.
3-Chloropropyltrimethoxysilane: Used as a precursor in the synthesis of this compound.
Uniqueness: : this compound is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry .
Properties
IUPAC Name |
S-(3-chloropropyl) ethanethioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClOS/c1-5(7)8-4-2-3-6/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLUCUQNAZTKMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10926606 | |
Record name | S-(3-Chloropropyl) ethanethioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10926606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13012-54-9 | |
Record name | S-(3-Chloropropyl) ethanethioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13012-54-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloropropyl thioacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013012549 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13012-54-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163141 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | S-(3-Chloropropyl) ethanethioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10926606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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